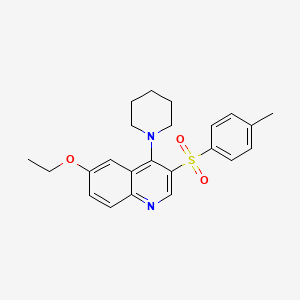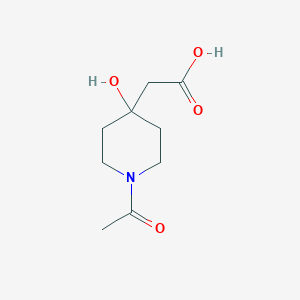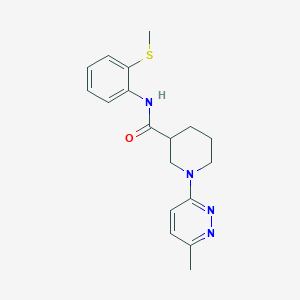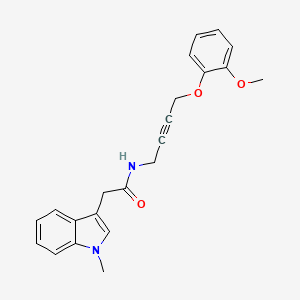
6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline” is a chemical compound that falls under the category of quinoline derivatives . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in the field of medicinal chemistry . Various strategies related to the synthesis of these compounds have been published, including classical methods and efficient methods that reduce reaction time with increased yield . These methods often involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Chemical Reactions Analysis
The reactivity of quinoline derivatives, such as “this compound”, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Wissenschaftliche Forschungsanwendungen
Transporter-Mediated Renal and Hepatic Excretion
Research by Umehara et al. (2009) on a related compound, YM758, highlights the importance of studying metabolites like "6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline" in understanding the transporter-mediated renal and hepatic excretion of drugs. This study contributes to the broader understanding of how drugs are metabolized and eliminated from the body, which is crucial in drug development and safety assessments (Umehara et al., 2009).
Synthesis and Antiproliferative Evaluation
Tseng et al. (2011) conducted a study synthesizing and evaluating 2,3-diarylquinoline derivatives for antiproliferative activities against various cancer cell lines. The research helps in understanding the potential of compounds like "this compound" in cancer treatment and their mechanisms of action (Tseng et al., 2011).
Crystal Structures and Interaction Analysis
Ullah and Stoeckli-Evans (2021) investigated the crystal structures and Hirshfeld surface analyses of compounds similar to "this compound". Such studies provide valuable information on the molecular and crystal structure, which is essential for understanding the chemical and physical properties of these compounds (Ullah & Stoeckli-Evans, 2021).
Antioxidant Applications
Blaszczyk et al. (2013) explored the use of Ethoxyquin, a compound structurally related to "this compound," as an antioxidant in animal feed. This research is crucial for understanding the potential antioxidative applications of similar compounds (Blaszczyk et al., 2013).
Anti-HIV and Antimicrobial Activity
Chander et al. (2016) designed and synthesized derivatives of 3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one, assessing their anti-HIV-1 RT and antimicrobial activities. This research contributes to the understanding of the therapeutic potential of "this compound" in combating viral and microbial infections (Chander et al., 2016).
Zukünftige Richtungen
The future directions for the study of “6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline” and similar quinoline derivatives are promising. These compounds present a significant importance in the field of medicinal chemistry due to their wide variety of biological activities . Future research may focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzimidazoles, have been known to interact with various biological targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, suggesting that 6-ethoxy-4-(piperidin-1-yl)-3-tosylquinoline may have a similar impact .
Eigenschaften
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-28-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)29(26,27)19-10-7-17(2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMXIREDGZILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)
![1,3-Dimethylspiro[6,7-dihydro-5H-indole-4,2'-oxirane]](/img/structure/B2829115.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)



![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)
